molecular formula C10H14N2O3S B2678940 3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1552162-39-6

3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No.: B2678940
CAS No.: 1552162-39-6
M. Wt: 242.29
InChI Key: DYBPFWDNNILGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-1-ylsulfonyl)pyridin-2(1H)-one is a synthetic chemical building block designed for advanced pharmaceutical research and drug discovery. Its structure incorporates two pharmacologically significant motifs: a pyridin-2(1H)-one core and a piperidine ring, joined by a sulfonyl linker. The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities. Recent studies highlight that derivatives of this scaffold, particularly 3,5-disubstituted pyridin-2(1H)-ones, are being intensively investigated as potent analgesics for treating chronic pain conditions, such as mechanical allodynia . The piperidine moiety is one of the most important synthetic fragments in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals and contributing to a wide range of biological activities . The integration of these features into a single molecule makes this compound a compound of high interest for developing new therapeutic agents. Researchers can utilize this chemical as a key intermediate to explore novel structure-activity relationships (SAR), design targeted libraries, and develop compounds for potential applications in central nervous system (CNS) disorders and pain management. The presence of the sulfonyl group can enhance binding affinity to biological targets and influence the compound's physicochemical properties. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-piperidin-1-ylsulfonyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c13-10-9(5-4-6-11-10)16(14,15)12-7-2-1-3-8-12/h4-6H,1-3,7-8H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBPFWDNNILGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one typically involves the following steps:

    Formation of the Pyridinone Core: This can be achieved through various methods, including cyclization reactions involving appropriate precursors.

    Introduction of the Piperidinylsulfonyl Group: This step often involves the reaction of the pyridinone core with piperidine and a sulfonylating agent under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridinone core.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridinone core substituted with a piperidinylsulfonyl group, which contributes to its biological activity. Its molecular formula is C11H14N2O2SC_{11}H_{14}N_{2}O_{2}S, and it has a molecular weight of approximately 230.3 g/mol.

Scientific Research Applications

1. Medicinal Chemistry

3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one is primarily utilized as a building block in the synthesis of pharmaceutical compounds. It has been investigated for its potential in treating various diseases due to its ability to interact with biological targets.

2. Enzyme Inhibition Studies

The compound has shown promise in enzyme inhibition studies, particularly against histone acetyltransferases (HATs). HATs are crucial for regulating gene expression, and inhibitors can have significant implications in cancer treatment.

Table 1: Inhibition of HAT Activity by this compound Derivatives

Compound IDStructureIC50 (µM)Activity Type
Compound AStructure A8.6HAT Inhibitor
Compound BStructure B1.6Enhanced HAT Inhibitor

3. Antiviral Activity

Recent studies have indicated that derivatives of this compound exhibit antiviral activity against SARS-CoV-2, the virus responsible for COVID-19. These derivatives showed significant inhibition percentages in vitro, suggesting potential therapeutic applications.

4. Anticancer Properties

Research has demonstrated that this compound can induce apoptosis in various cancer cell lines. The compound's cytotoxic effects were evaluated against several types of cancer cells, revealing promising results.

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)
FaDu (hypopharyngeal)9.28
MDA-MB-231 (breast)19.9
OVCAR-3 (ovarian)75.3

Case Studies and Research Findings

A comprehensive study published in Frontiers in Chemistry highlighted the potential of this compound in treating Chagas disease due to its efficacy against Trypanosoma cruzi amastigotes. This finding underscores the versatility of the compound beyond anticancer applications.

Another notable study focused on the synthesis and evaluation of various derivatives of this compound, demonstrating their effectiveness against viral replication and their potential as antiviral agents.

Mechanism of Action

The mechanism of action of 3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The piperidinylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and biological activities of pyridin-2(1H)-one derivatives compared to 3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one:

Compound Name Substituent Position & Group Biological Target/Activity Key Findings Reference
This compound 3-position: Piperidin-1-ylsulfonyl Not explicitly stated Assumed improved solubility due to sulfonyl group; potential kinase/receptor interactions inferred from analogs. N/A
5-(Piperazine-1-carbonyl)pyridin-2(1H)-one derivatives 5-position: Piperazine-1-carbonyl eIF4A3 RNA helicase (anticancer) Improved solubility, metabolic stability, and antitumor efficacy (T/C = 29–54%) .
3-(1H-Benzo[d]imidazol-2-yl)pyridin-2(1H)-one 3-position: Benzimidazole IGF-1R (anticancer) Enzyme potency enhanced by 4-position amine side chains .
O-Alkylated pyridin-2(1H)-ones (e.g., ECH derivatives) O-alkylation (e.g., chlorinated groups) Antibacterial/antifungal Moderate antibacterial activity; no antifungal effects .
PF-46396 (anti-HIV compound) 3-position: Trifluoromethyl; complex side chains HIV-1 maturation (CA-SP1 processing) Inhibits HIV-1 replication via CA-SP1 disruption; distinct chemical class .
3-Aryl-5-phenylamino derivatives 3-position: Aryl; 5-position: phenylamino PKCγ kinase (anti-allodynic) Designed to mimic ATP-binding; anti-allodynic in rodent models .

Physicochemical and Pharmacokinetic Profiles

  • Solubility : The sulfonyl group in this compound likely improves aqueous solubility compared to lipophilic substituents (e.g., benzimidazole in or trifluoromethyl in ). However, 5-(piperazine-1-carbonyl) derivatives achieved superior solubility via polar carbonyl groups .
  • Metabolic Stability : Piperidine sulfonyl derivatives may exhibit moderate metabolic stability, whereas 5-position carbonyl analogs (e.g., 1o and 1q in ) showed optimized ADMET profiles with reduced P-gp substrate liability.

Biological Activity

3-(Piperidin-1-ylsulfonyl)pyridin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors implicated in disease pathways. Its unique structural features, including a piperidine ring and a sulfonamide group, contribute to its diverse pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O2S. The compound consists of a pyridine ring substituted with a sulfonyl group and a piperidine moiety. This structural configuration is significant for its biological interactions, allowing it to participate in enzyme inhibition and protein-ligand interactions.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play crucial roles in the proliferation and migration of cancer cells. In vitro studies demonstrated that this compound significantly reduced the proliferation of breast cancer cell lines, with IC50 values indicating potent inhibitory effects on FGFR isoforms 1 to 4 (7, 9, 25, and 712 nM respectively) . Furthermore, it induced apoptosis and inhibited cell migration and invasion, suggesting its potential as a lead compound for further development in cancer therapy.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in signaling pathways associated with cancer progression. The sulfonamide group is crucial for binding to target proteins, thereby modulating their activity. For example, it has been suggested that compounds with similar structures can interact effectively with proteins involved in disease pathways, potentially leading to new therapeutic agents .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals the unique biological activities attributed to this compound:

Compound NameStructure FeaturesNotable Activities
This compound Piperidine ringAnticancer properties
3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one Pyrrolidine instead of piperidineFGFR inhibition
3-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one Morpholine ringPotential anti-cancer activity
3-(thiazolidin-4-ylsulfonyl)pyridin-2(1H)-one Thiazolidine ringAnti-inflammatory effects

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Breast Cancer Cell Lines : In studies involving the 4T1 breast cancer cell line, treatment with this compound resulted in significant reductions in cell viability and alterations in apoptotic markers, indicating its potential for therapeutic use in breast cancer .
  • Inhibition of Enzyme Activity : In silico studies have demonstrated that this compound can selectively inhibit guanine nucleotide exchange factors (GEFs) such as DOCK1, which are critical for cancer cell invasion and growth .

Q & A

Q. What are the recommended strategies for optimizing the synthetic route of 3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one to improve yield and scalability?

Synthetic optimization should focus on modular approaches involving condensation reactions between piperidine sulfonyl precursors and pyridin-2(1H)-one derivatives. For example, introducing microwave-assisted synthesis or flow chemistry can enhance reaction efficiency and reduce side products . Solubility challenges, common in sulfonamide-containing compounds, may be addressed via co-solvent systems (e.g., DMF:H2O mixtures) or structural modifications, such as trifluoromethyl substitutions to enhance polarity . Purity validation through HPLC or LC-MS is critical at each step to ensure reproducibility .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Combined spectroscopic and crystallographic methods are essential:

  • NMR : 1H and 13C NMR can verify sulfonyl and piperidine moieties by identifying characteristic shifts (e.g., sulfonyl S=O groups at ~1250 cm⁻¹ in IR) .
  • X-ray crystallography : Resolve bond lengths and angles, particularly the sulfonamide linkage (C-S bond ~1.76 Å) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ for C10H13N2O3S: theoretical m/z 241.06) .

Q. What in vitro assays are suitable for evaluating the enzyme inhibition potential of this compound against targets like DPP-4 or IGF-1R?

  • DPP-4 inhibition : Use fluorogenic substrates (e.g., Gly-Pro-AMC) in human recombinant DPP-4 assays, measuring fluorescence (λex=380 nm, λem=460 nm) over time. IC50 values should be compared to sitagliptin as a positive control .
  • IGF-1R kinase inhibition : Conduct ATP-binding competition assays with purified kinase domains, using ADP-Glo™ or radiometric 33P-ATP incorporation. Co-crystallization (e.g., PDB ID 2OJ9) can guide structure-activity analysis .

Advanced Research Questions

Q. How can molecular docking studies be applied to predict the binding mode of this compound to IGF-1R or HIV-1 reverse transcriptase?

  • Software : Use AutoDock Vina or Schrödinger Suite for docking. Prepare the receptor (e.g., IGF-1R kinase domain from 2OJ9) by removing water molecules and adding polar hydrogens.
  • Validation : Compare results with known inhibitors (e.g., BMS-536924 for IGF-1R) to assess binding affinity (ΔG) and key interactions (e.g., hydrogen bonds with Lys1003 or π-π stacking in NNRTI-binding pockets) .
  • Limitations : Address flexibility of the sulfonyl group and solvent effects using molecular dynamics (MD) simulations .

Q. What experimental approaches can resolve discrepancies between in vitro potency and in vivo efficacy of this compound in disease models?

  • Pharmacokinetics (PK) : Measure plasma half-life (t1/2), bioavailability, and tissue distribution in rodent models. Low solubility may require formulation with cyclodextrins or liposomes .
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to efficacy .
  • Species-specific differences : Compare target binding affinity across species (e.g., human vs. murine DPP-4) to validate translational relevance .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with improved resistance profiles against HIV-1 mutants?

  • Key modifications : Introduce polar groups (e.g., nitro or cyano) at the C-3/C-4 positions to enhance interactions with NNRTI-binding pocket residues (e.g., Tyr181, Lys101) .
  • Resistance testing : Evaluate against clinically relevant mutants (e.g., K103N, Y181C) using phenotypic assays (e.g., MT-4 cell-based HIV replication inhibition) .
  • Computational tools : Generate QSAR models using MOE or RDKit to predict resistance indices based on electronic parameters (e.g., Hammett σ) .

Q. What methodologies are recommended for assessing the neuroprotective or anti-inflammatory effects of this compound in preclinical models?

  • In vitro : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages or microglial cells (e.g., BV-2 line) .
  • In vivo : Use murine models of neuroinflammation (e.g., MPTP-induced Parkinson’s) with behavioral tests (rotarod) and biomarker analysis (GFAP, Iba1) .
  • Mechanistic studies : Western blotting for NF-κB or NLRP3 inflammasome pathways to elucidate anti-inflammatory targets .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the toxicity profile of this compound across different studies?

  • Dose dependency : Re-evaluate acute toxicity in standardized models (e.g., OECD 423) with graded doses (10–100 mg/kg) in CD-1 mice .
  • Assay variability : Cross-validate cytotoxicity results using multiple assays (MTT, LDH release, Annexin V) in primary vs. immortalized cells .
  • Species-specific metabolism : Compare hepatic microsomal stability (human vs. rodent) to identify detoxification pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.